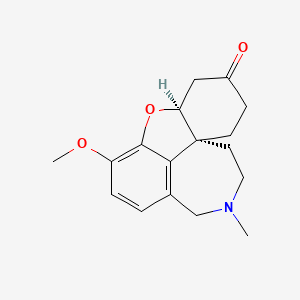

Dihydronarwedine

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H21NO3 |

|---|---|

Molecular Weight |

287.35 g/mol |

IUPAC Name |

(1R,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-one |

InChI |

InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-4,14H,5-10H2,1-2H3/t14-,17-/m0/s1 |

InChI Key |

UFQNQEIAGBZCBL-YOEHRIQHSA-N |

Isomeric SMILES |

CN1CC[C@@]23CCC(=O)C[C@@H]2OC4=C(C=CC(=C34)C1)OC |

Canonical SMILES |

CN1CCC23CCC(=O)CC2OC4=C(C=CC(=C34)C1)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of Dihydroberberine from Berberine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of dihydroberberine (DHB), a derivative of the natural alkaloid berberine. Dihydroberberine has garnered significant interest in the scientific community due to its enhanced bioavailability and potent biological activities. This document details various synthetic methodologies for the reduction of berberine to dihydroberberine, presenting quantitative data in structured tables for easy comparison. Furthermore, it elucidates the molecular mechanisms through which dihydroberberine exerts its effects, with a focus on its interaction with key signaling pathways, including AMPK, NF-κB, and MAPK. Detailed experimental protocols and visual representations of workflows and signaling cascades are provided to facilitate a deeper understanding and practical application of this knowledge in research and drug development.

Introduction

Berberine is a well-known isoquinoline alkaloid extracted from various plants, including those of the Berberis species. It has a long history of use in traditional medicine and has been extensively studied for its wide range of pharmacological effects. However, the clinical application of berberine is often limited by its low oral bioavailability. Dihydroberberine, a reduced derivative of berberine, has emerged as a promising alternative with significantly improved intestinal absorption, which is then rapidly oxidized back to berberine in the bloodstream[1]. This enhanced pharmacokinetic profile has intensified research into its synthesis and biological activities. This guide focuses on the core methodologies for synthesizing dihydroberberine from berberine and explores its molecular interactions with critical cellular signaling pathways.

Synthesis of Dihydroberberine from Berberine

The conversion of berberine to dihydroberberine involves the reduction of the iminium ion in the isoquinoline core of the berberine molecule. Several methods have been developed to achieve this transformation, primarily utilizing chemical reducing agents or catalytic hydrogenation. The choice of method can influence the reaction efficiency, yield, and purity of the final product.

Reduction using Sodium Borohydride

A common and straightforward method for the synthesis of dihydroberberine is the reduction of berberine with sodium borohydride (NaBH₄). This method is often preferred for its mild reaction conditions and high yields.

Experimental Protocol:

A detailed experimental protocol for the synthesis of dihydroberberine using sodium borohydride is as follows[2][3]:

-

Dissolve berberine hydrochloride in pyridine in a Schlenk tube equipped with a magnetic stirrer.

-

Add sodium borohydride (NaBH₄) to the mixture.

-

Stir the reaction mixture at room temperature for 1 hour.

-

After the reaction is complete, wash the mixture with water.

-

Dry the resulting product under vacuum to obtain dihydroberberine.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation offers an alternative to the use of metal hydrides. This method typically employs a palladium on carbon (Pd/C) catalyst with a hydrogen donor, such as ammonium formate. This approach is considered advantageous due to its operational simplicity and high yields[4][5].

Experimental Protocol:

A representative experimental protocol for the catalytic transfer hydrogenation of berberine is as follows[3][4]:

-

Under a nitrogen atmosphere, dissolve berberine hydrochloride in methanol.

-

Add 10% palladium on carbon (Pd/C) and ammonium formate to the solution at room temperature.

-

Stir the mixture at 40-50°C for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, add sodium bicarbonate and stir for an additional 30 minutes.

-

Filter the mixture and concentrate the filtrate.

-

The crude product is then slurried with water and dried to yield dihydroberberine as a yellow solid.

Catalytic Hydrogenation with Other Catalysts

Other catalytic systems have also been employed for the hydrogenation of berberine, including the use of Raney Nickel and Platinum on carbon (Pt/C) with a hydrogen source.

Experimental Protocol (using Raney Nickel):

The following protocol describes the synthesis of dihydroberberine using Raney Nickel[3]:

-

Under a nitrogen atmosphere, dissolve berberine nitrate in isopropanol.

-

Add Raney Nickel and potassium carbonate to the solution at room temperature.

-

Stir the mixture at 70-80°C for 12 hours, monitoring the reaction by TLC.

-

After the reaction is complete, filter the mixture and concentrate the filtrate.

-

The resulting residue is slurried with water and dried to give dihydroberberine.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthesis methods for dihydroberberine.

Table 1: Synthesis of Dihydroberberine using Sodium Borohydride

| Berberine Salt | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Molar Yield (%) | Purity (%) | Reference |

| Berberine Hydrochloride | Sodium Borohydride | Pyridine | Room Temperature | 1 | Not specified | Not specified | [2] |

Table 2: Synthesis of Dihydroberberine via Catalytic Transfer Hydrogenation

| Berberine Salt | Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Reaction Time (h) | Molar Yield (%) | Purity (%) | Reference |

| Berberine Hydrochloride | 10% Pd/C | Ammonium Formate | Methanol | 40-50 | 5 | 98 | 98 | [3][4] |

| Berberine Hydrochloride | 10% Pd/C | Ammonium Formate | Methanol | 40-50 | 5 | 75 | 97 | [4] |

Table 3: Synthesis of Dihydroberberine using Other Catalytic Hydrogenation Methods

| Berberine Salt | Catalyst | Hydrogen Source/Donor | Solvent | Temperature (°C) | Reaction Time (h) | Molar Yield (%) | Purity (%) | Reference |

| Berberine Nitrate | Raney Nickel | - | Isopropanol | 70-80 | 12 | 95 | 98 | [3] |

| Berberine Acetate | 10% Pt/C | Hydrogen gas (normal pressure) | Tetrahydrofuran | 20-30 | 8 | 95 | 98 | [6] |

Spectroscopic Data

The structural confirmation of synthesized dihydroberberine is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Data (300MHz, CDCl₃): δ 7.18 (d, 1H, J=8.7Hz), 6.73 (m, 2H), 6.56 (s, 1H), 5.95 (s, 1H), 5.94 (s, 2H), 4.32 (s, 2H), 3.84 (s, 6H), 3.20 (t, 2H, J=8.1Hz), 2.90 (t, 2H, J=8.1Hz)[3][4].

Signaling Pathways Modulated by Dihydroberberine

Dihydroberberine exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these interactions is crucial for the development of targeted therapeutic strategies.

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

Dihydroberberine is a potent activator of AMPK, a central regulator of cellular energy homeostasis. The activation of AMPK by dihydroberberine is believed to be mediated through the inhibition of mitochondrial respiratory complex I[7][8]. This inhibition leads to an increase in the cellular AMP/ATP ratio, which in turn activates AMPK.

Nuclear Factor kappa-B (NF-κB) Signaling Pathway

Dihydroberberine has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes. Berberine has been shown to inhibit IKKβ, which is a key kinase responsible for IκBα phosphorylation[9].

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The anti-inflammatory properties of dihydroberberine are also attributed to its modulation of the MAPK signaling pathway. Specifically, dihydroberberine has been observed to decrease the phosphorylation of p38 and JNK (c-Jun N-terminal kinase), but not ERK (extracellular signal-regulated kinase)[10]. The inhibition of p38 and JNK signaling pathways contributes to the reduced production of pro-inflammatory cytokines.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the synthesis of dihydroberberine from berberine.

Conclusion

This technical guide has provided a detailed overview of the synthesis of dihydroberberine from berberine, presenting various methodologies and their associated quantitative data. The provided experimental protocols and spectroscopic information serve as a valuable resource for researchers in the field. Furthermore, the elucidation of dihydroberberine's interactions with the AMPK, NF-κB, and MAPK signaling pathways offers critical insights into its mechanisms of action. This comprehensive understanding is essential for the ongoing research and development of dihydroberberine as a potential therapeutic agent for a range of diseases. The enhanced bioavailability of dihydroberberine makes it a particularly attractive candidate for further investigation and clinical translation.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN108997332A - A kind of preparation method of dihydroberberine - Google Patents [patents.google.com]

- 4. Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation | PLOS One [journals.plos.org]

- 5. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds [organic-chemistry.org]

- 6. CN108997332B - Preparation method of dihydroberberine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Berberine and its more biologically available derivative, dihydroberberine, inhibit mitochondrial respiratory complex I: a mechanism for the action of berberine to activate AMP-activated protein kinase and improve insulin action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Berberine Ameliorates Insulin Resistance by Inhibiting IKK/NF-κB, JNK, and IRS-1/AKT Signaling Pathway in Liver of Gestational Diabetes Mellitus Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dihydroberberine exhibits synergistic effects with sunitinib on NSCLC NCI‐H460 cells by repressing MAP kinase pathways and inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Dihydroberberine

Introduction

Dihydroberberine (DHB), a hydrogenated derivative of berberine (BBR), is emerging as a potent nutraceutical with significant therapeutic potential, particularly in the management of metabolic disorders.[1][2] While berberine has a long history of use in traditional medicine for its antimicrobial, anti-inflammatory, and antidiabetic properties, its clinical efficacy is often hampered by poor oral bioavailability.[2][3] DHB overcomes this limitation, demonstrating enhanced intestinal absorption and superior pharmacokinetic profiles, which translates to greater therapeutic effects at lower dosages.[2][3][4][5] This technical guide provides a comprehensive overview of the core mechanism of action of Dihydroberberine, tailored for researchers, scientists, and drug development professionals.

Enhanced Bioavailability: The Gateway to Efficacy

The primary advantage of DHB over its parent compound, berberine, lies in its significantly improved bioavailability.[3][4][5] This enhancement is a direct result of its interaction with the gut microbiota.

1.1. The Role of Gut Microbiota in DHB Formation

Orally administered berberine is poorly absorbed in the gastrointestinal tract.[3][4] However, specific enzymes produced by the gut microbiota, namely nitroreductases, can reduce berberine into dihydroberberine.[6][7][8] This structural modification increases the lipophilicity of the molecule, allowing it to be absorbed across the intestinal wall far more efficiently—at a rate approximately five times greater than berberine.[7][8][9]

Once absorbed into the intestinal tissues and systemic circulation, DHB is rapidly and non-enzymatically oxidized back into berberine, its biologically active form.[6][7] This "Trojan horse" mechanism allows for a much higher concentration of active berberine to reach the bloodstream compared to direct ingestion of berberine itself.[7]

1.2. Quantitative Pharmacokinetic Comparison

Clinical and preclinical studies have consistently demonstrated the superior pharmacokinetic profile of DHB. Low doses of DHB result in significantly higher plasma concentrations of berberine than much larger doses of berberine itself.

| Parameter | Berberine (BBR) | Dihydroberberine (DHB) | Fold Increase (DHB vs. BBR) | Source |

| Oral Bioavailability | Low (~1%) | High | ~5-10x | [3] |

| Intestinal Absorption Rate | Low | High | ~5x | [7][8][9] |

| Dose (Human Study) | 500 mg | 100 mg / 200 mg | - | [10][11] |

| Plasma Cmax (Human Study) | 0.4 ± 0.17 ng/mL | 3.76 ± 1.4 ng/mL (100mg) | ~9.4x | [10] |

| Plasma AUC (Human Study) | 42.3 ng/mL × 120 min | 929 ng/mL × 120 min (200mg) | ~22x | [12][13] |

| Dose (HFD Rat Study) | 560 mg/kg | 100 mg/kg | - | [14] |

Core Molecular Mechanism: AMPK Activation via Mitochondrial Inhibition

The primary mechanism through which DHB exerts its profound metabolic effects is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][15][16]

2.1. Inhibition of Mitochondrial Respiratory Complex I

Once inside the cell, berberine (converted from DHB) directly targets the mitochondria. It acts as an inhibitor of the respiratory chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase).[16][17] This inhibition disrupts the electron transport chain, leading to a decrease in ATP synthesis and a corresponding increase in the cellular AMP:ATP ratio.

2.2. Activation of AMPK

The elevated AMP:ATP ratio is a critical signal of low cellular energy. This change allosterically activates AMPK.[16][18] The activation of AMPK does not appear to depend on the upstream kinases LKB1 or CaMKKβ, suggesting a direct regulatory mechanism tied to the cell's energy status.[17] Once activated, AMPK initiates a cascade of downstream signaling events aimed at restoring energy balance by promoting catabolic pathways (that generate ATP) and inhibiting anabolic pathways (that consume ATP).

Key Physiological Effects

The activation of AMPK by DHB orchestrates a wide range of beneficial physiological effects, primarily related to metabolic health.

3.1. Regulation of Glucose Metabolism

DHB is highly effective at improving glycemic control.[19][20]

-

Enhanced Insulin Sensitivity: By activating AMPK, DHB improves the responsiveness of cells to insulin, a critical factor in managing insulin resistance and type 2 diabetes.[1][14][20] In a high-fat diet (HFD) rat model, DHB increased the glucose infusion rate by 44%.[14][16]

-

Increased Glucose Uptake: AMPK activation promotes the translocation of glucose transporter type 4 (GLUT4) to the cell surface in muscle and fat cells, facilitating the uptake of glucose from the bloodstream.[19][18]

-

Reduced Hepatic Glucose Production: DHB suppresses the expression of key gluconeogenic enzymes in the liver, such as G6Pase and PEPCK, thereby reducing the liver's output of glucose.[1][19]

3.2. Modulation of Lipid Metabolism

DHB favorably alters lipid profiles, contributing to cardiovascular health.[1][15]

-

Cholesterol Reduction: It lowers levels of LDL cholesterol and total cholesterol.[19][15] This is achieved in part by upregulating the expression of LDL receptors and inhibiting enzymes like HMG-CoA reductase.[15]

-

Triglyceride Reduction: DHB inhibits acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, which leads to reduced triglyceride production.[1][21]

-

Increased HDL Cholesterol: Studies have shown that DHB can increase levels of "good" HDL cholesterol.[5][19]

3.3. Anti-inflammatory and Antioxidant Effects

Chronic inflammation and oxidative stress are underlying factors in many metabolic diseases. DHB exhibits potent anti-inflammatory and antioxidant properties.[3][15][22]

-

Inhibition of Pro-inflammatory Pathways: DHB has been shown to inhibit the activation of key inflammatory signaling pathways, including NF-κB and MAPK.[13][23]

-

Reduced Cytokine Production: It significantly decreases the production and mRNA expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, while increasing the release of the anti-inflammatory cytokine IL-10.[23]

-

Oxidative Stress Modulation: DHB can modulate oxidative stress markers and enhance the activity of antioxidant enzymes.[19]

| Effect | Mechanism | Key Molecular Targets | Outcome | Source |

| Glucose Control | AMPK Activation | GLUT4, PEPCK, G6Pase | Improved Insulin Sensitivity, Lower Blood Glucose | [1][19][18] |

| Lipid Regulation | AMPK Activation, Gene Regulation | ACC, HMG-CoA Reductase, LDL Receptor | Lower LDL & Triglycerides, Higher HDL | [1][19][15] |

| Anti-inflammation | Pathway Inhibition | NF-κB, MAPK | Reduced Pro-inflammatory Cytokines (TNF-α, IL-6) | [13][23] |

| Antioxidant | Enzyme Modulation | Nrf2 Pathway | Reduced Oxidative Stress | [19] |

Experimental Protocols

The mechanisms of DHB have been elucidated through a variety of in vitro, in vivo, and human clinical studies.

4.1. Human Pharmacokinetic Trials

A key study design used to establish the superior bioavailability of DHB is the randomized, double-blind, crossover trial.

-

Objective: To compare the absorption kinetics and plasma concentrations of berberine after oral ingestion of DHB versus BBR.

-

Design: Healthy male participants are randomly assigned to receive different treatments in a sequential order, with a washout period between each treatment to prevent carryover effects.

-

Treatments: Typically include a placebo, a standard high dose of berberine (e.g., 500 mg), and one or more lower doses of DHB (e.g., 100 mg and 200 mg).[10][11][24]

-

Methodology: Following ingestion of the supplement with a standardized meal, venous blood samples are collected at multiple time points (e.g., 0, 20, 40, 60, 90, and 120 minutes).[24][25] Plasma is analyzed for berberine concentrations using techniques like HPLC.

-

Endpoints: Key pharmacokinetic parameters such as maximum concentration (Cmax) and area under the curve (AUC) are calculated and compared between treatment groups.[10][25]

4.2. In Vivo Metabolic Studies (Animal Models)

-

Model: High-fat diet (HFD)-fed rodents are commonly used to induce a state of insulin resistance and dyslipidemia, mimicking human metabolic syndrome.[19][16]

-

Intervention: Animals are treated with DHB, BBR, or a vehicle control over a period of several weeks.

-

Techniques:

-

Hyperinsulinemic-Euglycemic Clamp: Considered the gold standard for assessing whole-body insulin sensitivity. It measures the glucose infusion rate required to maintain normal blood glucose levels during a high-dose insulin infusion.[16]

-

Glucose Tolerance Tests: Assess the body's ability to clear a glucose load from the blood.[16]

-

Biochemical Analysis: Blood and tissue samples are analyzed for levels of glucose, insulin, triglycerides, and cholesterol.[16]

-

4.3. In Vitro Mechanistic Assays

-

Cell Lines: Muscle cells (e.g., L6 myotubes) and liver cells (e.g., HepG2) are used to study the direct effects on glucose and lipid metabolism.[16][26] Macrophages (e.g., RAW 264.7) are used to investigate anti-inflammatory effects.[26][27]

-

Techniques:

-

Western Blotting: To measure the phosphorylation state and activation of key proteins like AMPK.[27][28]

-

Oxygen Consumption Assays: To measure mitochondrial respiration and confirm the inhibition of Complex I.[16]

-

Gene Expression Analysis (qPCR): To quantify changes in the mRNA levels of target genes involved in inflammation or metabolism.[23]

-

The mechanism of action of Dihydroberberine is a multi-faceted process that begins with its enhanced bioavailability, facilitated by the gut microbiota. This superior absorption allows for effective systemic concentrations of its active form, berberine, which then acts as a potent metabolic regulator. The core of its action lies in the inhibition of mitochondrial respiratory complex I, leading to the robust activation of AMPK. This single event triggers a cascade of beneficial downstream effects, including improved glucose homeostasis, favorable modulation of lipid profiles, and significant anti-inflammatory and antioxidant activity. The compelling preclinical and clinical data underscore DHB's potential as a next-generation therapeutic agent for managing metabolic syndrome, type 2 diabetes, and related cardiovascular conditions.

References

- 1. gethealthspan.com [gethealthspan.com]

- 2. researchgate.net [researchgate.net]

- 3. biostacklabs.com [biostacklabs.com]

- 4. revolutionhealth.org [revolutionhealth.org]

- 5. droracle.ai [droracle.ai]

- 6. Frontiers | Berberine-microbiota interplay: orchestrating gut health through modulation of the gut microbiota and metabolic transformation into bioactive metabolites [frontiersin.org]

- 7. Transforming berberine into its intestine-absorbable form by the gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lifestylematrix.com [lifestylematrix.com]

- 9. researchgate.net [researchgate.net]

- 10. Absorption Kinetics of Berberine and Dihydroberberine and Their Impact on Glycemia: A Randomized, Controlled, Crossover Pilot Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Absorption Kinetics of Berberine and Dihydroberberine and Their Impact on Glycemia: A Randomized, Controlled, Crossover Pilot Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GlucoVantage Dihydroberberine Beats Berberine in Human Trial [blog.priceplow.com]

- 13. researchgate.net [researchgate.net]

- 14. Dihydroberberine vs Berberine: Benefits, Bioavailability & Best Supplement [bonerge.com]

- 15. endur.com [endur.com]

- 16. diabetesjournals.org [diabetesjournals.org]

- 17. Berberine and its more biologically available derivative, dihydroberberine, inhibit mitochondrial respiratory complex I: a mechanism for the action of berberine to activate AMP-activated protein kinase and improve insulin action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dihydroberberine vs. berberine for Diabetes: What research shows [faynutrition.com]

- 19. Dihydroberberine a bioavailable form of berberine for glucose control [nutraingredients.com]

- 20. Account Suspended [bettsboatrepair.com]

- 21. Efficacy and underlying mechanisms of berberine against lipid metabolic diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. saienbiotech.com [saienbiotech.com]

- 23. Dihydroberberine, a hydrogenated derivative of berberine firstly identified in Phellodendri Chinese Cortex, exerts anti-inflammatory effect via dual modulation of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ClinicalTrials.gov [clinicaltrials.gov]

- 25. enduranceresearch.com [enduranceresearch.com]

- 26. Berberine Alleviates Insulin Resistance and Inflammation via Inhibiting the LTB4–BLT1 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. journals.physiology.org [journals.physiology.org]

- 28. Inhibitory effects and mechanism of dihydroberberine on hERG channels expressed in HEK293 cells | PLOS One [journals.plos.org]

Dihydroberberine and the AMPK Activation Pathway: A Technical Guide

Executive Summary

Dihydroberberine (DHB), a derivative of the natural alkaloid berberine, has emerged as a potent activator of AMP-activated protein kinase (AMPK), the master regulator of cellular energy homeostasis. Its primary advantage over berberine lies in its significantly enhanced bioavailability, allowing for greater therapeutic efficacy at lower doses.[1][2] This document provides a detailed technical overview of the molecular pathway through which dihydroberberine activates AMPK, the downstream metabolic consequences, and the experimental protocols used to investigate these mechanisms. The core mechanism involves the inhibition of mitochondrial respiratory complex I, which alters the cellular AMP:ATP ratio, leading to robust AMPK activation.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals working in metabolic disease, pharmacology, and cellular signaling.

Introduction: From Berberine to a Superior Derivative

AMP-activated protein kinase (AMPK) is a critical enzyme that senses cellular energy status.[5] When activated by a low energy state (i.e., an increased AMP:ATP ratio), AMPK orchestrates a metabolic switch, turning off ATP-consuming anabolic pathways and turning on ATP-producing catabolic pathways to restore energy balance.[6]

Berberine (BBR), a compound long used in traditional medicine, is a well-documented AMPK activator.[7] However, its clinical utility is hampered by poor oral bioavailability and gastrointestinal side effects at the high doses required for therapeutic effect.[2][8] Dihydroberberine, a reduced derivative of berberine, was developed to overcome these limitations. In the intestine, orally ingested berberine is first reduced to dihydroberberine, which is more readily absorbed, and then converted back to berberine in the bloodstream to exert its effects.[9] By administering DHB directly, this process is streamlined, leading to approximately five times greater bioavailability compared to berberine.[1]

Core Mechanism: Inhibition of Mitochondrial Respiration

The primary mechanism by which dihydroberberine (and its active form, berberine) initiates AMPK activation is through the direct inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[2][10][11] This action is similar to that of the widely used anti-diabetic drug, metformin.[3][4]

Inhibition of Complex I disrupts the flow of electrons, leading to a decrease in oxidative phosphorylation and, consequently, reduced ATP synthesis.[12] This drop in cellular ATP levels, coupled with ongoing ATP consumption, causes a significant increase in the intracellular AMP:ATP ratio. This ratio is the canonical signal for the activation of AMPK.[4][5]

The AMPK Activation Cascade

AMPK exists as a heterotrimeric complex. The increased AMP:ATP ratio triggers AMPK activation through a multi-faceted mechanism:

-

Allosteric Activation: AMP binding to the γ-subunit of AMPK induces a conformational change that allosterically activates the enzyme.[6]

-

Promotion of Phosphorylation: This conformational change promotes the phosphorylation of a critical threonine residue (Thr172) on the α-catalytic subunit by upstream kinases.[6] The primary upstream kinases are Liver Kinase B1 (LKB1) and Ca2+/Calmodulin-dependent Protein Kinase Kinase β (CAMKKβ).[2] However, studies using LKB1-deficient cells have shown that berberine can still robustly activate AMPK, suggesting the mechanism is not solely dependent on a single upstream kinase and is primarily driven by the energy state of the cell.[2][4]

-

Inhibition of Dephosphorylation: AMP binding also protects the activating Thr172 phosphorylation site from being dephosphorylated by protein phosphatases.[4][11]

The culmination of these events leads to a substantial increase in AMPK kinase activity.

Downstream Signaling Pathways and Metabolic Outcomes

Once activated, AMPK phosphorylates a multitude of downstream targets to restore metabolic homeostasis. Key pathways affected by dihydroberberine-induced AMPK activation include:

-

Lipid Metabolism: AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[5][13] This action decreases lipogenesis and promotes fatty acid oxidation, leading to reduced triglyceride accumulation in tissues.[2]

-

Glucose Metabolism: Activated AMPK promotes the translocation of glucose transporters (e.g., GLUT4) to the cell surface, enhancing glucose uptake into cells like myocytes and adipocytes, thereby improving insulin sensitivity.[9]

-

Protein Synthesis: AMPK activation leads to the inhibition of the mammalian Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis.[13] This is an energy-conserving measure.

-

Mitochondrial Biogenesis: AMPK can activate the SIRT1/PGC-1α signaling axis.[12][14][15] SIRT1, a deacetylase, can activate Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[16][17] This leads to the synthesis of new mitochondria, improving the cell's long-term capacity for oxidative metabolism.

The integrated signaling cascade initiated by dihydroberberine is illustrated below.

References

- 1. droracle.ai [droracle.ai]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Berberine and its more biologically available derivative, dihydroberberine, inhibit mitochondrial respiratory complex I: a mechanism for the action of berberine to activate AMP-activated protein kinase and improve insulin action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. gethealthspan.com [gethealthspan.com]

- 6. Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms | Springer Nature Experiments [experiments.springernature.com]

- 7. Dihydroberberine vs Berberine Best AMPk Activator Explained [atecam.com]

- 8. Comparative pharmacokinetics and safety assessment of transdermal berberine and dihydroberberine | PLOS One [journals.plos.org]

- 9. Dihydroberberine a bioavailable form of berberine for glucose control [nutraingredients.com]

- 10. (Open Access) Berberine and Its More Biologically Available Derivative, Dihydroberberine, Inhibit Mitochondrial Respiratory Complex I: A Mechanism for the Action of Berberine to Activate AMP-Activated Protein Kinase and Improve Insulin Action (2008) | Nigel Turner | 520 Citations [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Research progress on the pharmacological effects of berberine targeting mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Berberine protects against high fat diet-induced dysfunction in muscle mitochondria by inducing SIRT1-dependent mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Berberine Improves Cognitive Deficiency and Muscular Dysfunction via Activation of the AMPK/SIRT1/PGC-1a Pathway in Skeletal Muscle from Naturally Aging Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Berberine mitigates hepatic insulin resistance by enhancing mitochondrial architecture via the SIRT1/Opa1 signalling pathway: Berberine mitigates hepatic insulin resistance via SIRT1/Opa1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolic adaptations through the PGC-1 alpha and SIRT1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydroberberine as a Potent Inhibitor of Mitochondrial Respiratory Complex I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial respiratory complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme of the electron transport chain, playing a pivotal role in cellular energy production. Its inhibition has emerged as a significant therapeutic strategy for various metabolic diseases, including type 2 diabetes. Berberine, a natural isoquinoline alkaloid, is known to inhibit complex I, but its clinical utility is hampered by poor oral bioavailability. Dihydroberberine (DHB), a reduced derivative of berberine, overcomes this limitation by exhibiting significantly enhanced absorption, thereby presenting itself as a more potent and effective therapeutic agent.[1]

This technical guide provides an in-depth overview of the inhibition of mitochondrial respiratory complex I by dihydroberberine, focusing on its mechanism of action, quantitative inhibitory data, experimental protocols for its study, and the key signaling pathways involved.

Mechanism of Action: From Complex I Inhibition to AMPK Activation

Dihydroberberine acts as a prodrug; following oral administration, it is readily absorbed by the gut and subsequently oxidized back into its active form, berberine, within the intestinal tissue and bloodstream.[1] The primary intracellular target of berberine is mitochondrial respiratory complex I.[2][3]

The inhibition of complex I by berberine disrupts the transfer of electrons from NADH to ubiquinone, leading to two major consequences:

-

Decreased Proton Pumping: The efficiency of the proton gradient across the inner mitochondrial membrane is reduced.

-

Reduced ATP Synthesis: The diminished proton motive force leads to a decrease in ATP production by ATP synthase.

This disruption in cellular energy homeostasis results in a significant increase in the intracellular AMP/ATP ratio. This elevated ratio is a critical metabolic signal that triggers the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.[2][4] The activation of AMPK by berberine is considered the principal mechanism for its insulin-sensitizing and beneficial metabolic effects.[2][5] Studies have shown that this activation is independent of the primary upstream kinases LKB1 and CaMKKβ, suggesting a direct regulatory effect stemming from the altered cellular energy status.[3][6][7]

Quantitative Data

While dihydroberberine is noted for having a similar potency to berberine in its inhibitory action on complex I, specific IC50 values for dihydroberberine are not extensively reported in the foundational literature.[2] However, its superior pharmacokinetic profile means that a lower oral dose of dihydroberberine can achieve the necessary intracellular concentrations of berberine to effect this inhibition.

Pharmacokinetic Profile of Dihydroberberine (Oral Administration in Rats)

The enhanced bioavailability of dihydroberberine is a key advantage over its parent compound. After oral administration, dihydroberberine is rapidly absorbed and converted to berberine, leading to higher plasma concentrations of berberine than can be achieved with oral berberine itself.[8]

| Compound Administered (20 mg/kg, oral) | Analyte | Cmax (ng/mL) | t1/2 (hours) | Relative Bioavailability (vs. Oral BBR) |

| Dihydroberberine | Dihydroberberine | 2.8 ± 0.5 | 3.5 ± 1.3 | N/A |

| Berberine | 12.6 ± 2.4 | 9.6 ± 2.1 | ~7-fold higher | |

| Berberine | Berberine | Not Detectable | N/A | 1 |

Data compiled from Turner et al. (2008) and Buchanan et al. (2018).[2][8]

Comparative Bioavailability in Humans

Studies in human subjects have confirmed the superior absorption of dihydroberberine.

| Compound Administered | Dose | Resulting Plasma Berberine AUC (ng/mL × 120 min) | Resulting Plasma Berberine Cmax (ng/mL) |

| Berberine (B500) | 500 mg | 42.3 ± 17.6 | 0.4 ± 0.17 |

| Dihydroberberine (D100) | 100 mg | 284.4 ± 115.9 | 3.76 ± 1.4 |

| Dihydroberberine (D200) | 200 mg | Tended higher than D100 | 12.0 ± 10.1 |

Data from a pilot trial by Moon et al. (2021), showing significantly greater plasma berberine concentrations from lower doses of dihydroberberine compared to a much larger dose of berberine.[9]

Experimental Protocols

Evaluating the inhibitory effect of dihydroberberine on mitochondrial complex I involves a series of established methodologies.

Mitochondrial Isolation

The initial step is the isolation of mitochondria from tissues (e.g., muscle, liver) or cultured cells.

-

Homogenization: The tissue or cell pellet is homogenized in an ice-cold isolation buffer (e.g., containing sucrose, mannitol, HEPES, and EGTA) to disrupt the cell membrane while keeping mitochondria intact.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds. A low-speed spin pellets nuclei and cell debris, while a subsequent high-speed spin pellets the mitochondria.

-

Washing: The mitochondrial pellet is washed to remove contaminants.

-

Protein Quantification: The protein concentration of the final mitochondrial suspension is determined using a standard method like the BCA assay to ensure equal loading in subsequent experiments.[10]

Measurement of Oxygen Consumption Rate (OCR)

The most direct method to assess complex I inhibition is to measure the rate of oxygen consumption in isolated mitochondria or intact cells.

-

Instrumentation: High-resolution respirometry systems (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer) are commonly used.

-

Substrate Provision: To specifically measure complex I-dependent respiration, mitochondria are supplied with substrates that donate electrons to complex I, such as pyruvate and malate.[2]

-

Inhibitor Addition: A baseline OCR is established, after which dihydroberberine (or berberine) is added at various concentrations. The dose-dependent decrease in OCR is recorded.

-

Controls:

-

Negative Control: A vehicle (e.g., DMSO) is added to control for solvent effects.

-

Positive Control: Rotenone, a well-characterized and potent complex I inhibitor, is used to determine the maximum extent of complex I-dependent respiration.

-

Complex II-dependent Respiration: Succinate is added as a substrate for complex II. A lack of inhibition by dihydroberberine on succinate-driven respiration confirms the specificity of its action on complex I.[2]

-

Complex I Activity Assay

Enzymatic assays directly measure the catalytic activity of complex I.

-

Principle: These assays typically follow the oxidation of NADH to NAD+, which can be measured spectrophotometrically by the decrease in absorbance at 340 nm.

-

Procedure (using a commercial kit):

-

Mitochondrial extracts are immunocaptured in the wells of a microplate pre-coated with anti-complex I antibodies.

-

The wells are washed to remove unbound components.

-

A reaction mixture containing NADH and an artificial electron acceptor (dye) is added.

-

The activity of complex I is determined by measuring the rate of NADH oxidation, often coupled to the reduction of the dye, which results in a color change measured at a specific wavelength (e.g., 450 nm).

-

The assay is performed in the presence and absence of dihydroberberine to quantify its inhibitory effect.

-

Visualizations: Pathways and Workflows

Signaling Pathway of Dihydroberberine Action

Caption: Signaling cascade from dihydroberberine administration to metabolic effects.

Experimental Workflow for OCR Measurement

Caption: Workflow for assessing dihydroberberine's effect on mitochondrial OCR.

References

- 1. Research progress on the pharmacological effects of berberine targeting mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Frontiers | Berberine stimulates lysosomal AMPK independent of PEN2 and maintains cellular AMPK activity through inhibiting the dephosphorylation regulator UHRF1 [frontiersin.org]

- 5. Berberine and its more biologically available derivative, dihydroberberine, inhibit mitochondrial respiratory complex I: a mechanism for the action of berberine to activate AMP-activated protein kinase and improve insulin action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Berberine and Its More Biologically Available Derivative, Dihydroberberine, Inhibit Mitochondrial Respiratory Complex I | Semantic Scholar [semanticscholar.org]

- 8. Comparative pharmacokinetics and safety assessment of transdermal berberine and dihydroberberine | PLOS One [journals.plos.org]

- 9. Absorption Kinetics of Berberine and Dihydroberberine and Their Impact on Glycemia: A Randomized, Controlled, Crossover Pilot Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Dihydroberberine vs. Berberine: A Technical Guide to Bioavailability and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berberine, a well-documented isoquinoline alkaloid, has garnered significant attention for its therapeutic potential across a spectrum of metabolic diseases. However, its clinical utility is often hampered by poor oral bioavailability. This technical guide provides an in-depth comparison of the bioavailability of berberine and its derivative, dihydroberberine. We present a comprehensive analysis of pharmacokinetic data from human and animal studies, detailed experimental protocols for assessing bioavailability, and an exploration of the key signaling pathways modulated by these compounds. This guide aims to equip researchers and drug development professionals with the critical information necessary to advance the study and application of these promising natural compounds.

Introduction

Berberine, a natural compound extracted from various plants including those of the Berberis genus, has a long history of use in traditional medicine. Modern research has elucidated its pharmacological effects on glucose and lipid metabolism, inflammation, and cancer.[1][2] Despite its therapeutic promise, the clinical application of berberine is significantly limited by its low oral bioavailability, which is estimated to be less than 1%.[3][4] This poor bioavailability is attributed to several factors, including low aqueous solubility, poor intestinal absorption, and extensive first-pass metabolism in the gut and liver.[5]

To overcome these limitations, dihydroberberine, a reduced derivative of berberine, has emerged as a promising alternative. Dihydroberberine is a metabolite of berberine, formed by the reduction of berberine by the gut microbiota.[6][7] It is then absorbed into the intestinal tissue and subsequently oxidized back to berberine, which then enters systemic circulation.[6] This bioconversion process is believed to be a key factor in the enhanced bioavailability of dihydroberberine compared to its parent compound.

This technical guide will delve into the comparative bioavailability of dihydroberberine and berberine, presenting quantitative data from key studies. We will also provide detailed experimental methodologies to aid in the design of future research and explore the cellular signaling pathways through which these compounds exert their effects.

Comparative Bioavailability: Quantitative Data

Multiple studies have demonstrated the superior bioavailability of dihydroberberine compared to berberine. The following tables summarize the key pharmacokinetic parameters from both human and animal studies.

Table 1: Human Pharmacokinetic Parameters of Berberine Following Oral Administration of Berberine and Dihydroberberine

| Study (Reference) | Compound Administered (Dose) | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) |

| Moon et al. (2021)[2][3][8] | Berberine (500 mg) | 0.4 ± 0.17 | 42.3 ± 17.6 (AUC0-120min) | - |

| Moon et al. (2021)[2][3][8] | Dihydroberberine (100 mg) | 3.76 ± 1.4 | 284.4 ± 115.9 (AUC0-120min) | - |

| Moon et al. (2021)[2][3][8] | Dihydroberberine (200 mg) | 12.0 ± 10.1 | 929 ± 694 (AUC0-120min) | - |

| Human Pilot Study[9] | Dihydroberberine | - | 41.1 ± 7.0 (AUC0-24h) | ~1 |

| Human Pilot Study[9] | Micellar Berberine | - | 26.0 ± 14.2 (AUC0-24h) | ~11 |

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach maximum plasma concentration. Values are presented as mean ± standard deviation.

Table 2: Animal (Rat) Pharmacokinetic Parameters of Berberine Following Different Routes of Administration

| Study (Reference) | Compound & Route (Dose) | Cmax (ng/mL) | AUC0-8h (ng·h/mL) |

| Buchanan et al.[3] | Berberine (Oral) | - | 26.5 ± 2.9 |

| Buchanan et al.[3] | Berberine (Transdermal) | - | 95.6 ± 23.7 |

| Buchanan et al.[3] | Dihydroberberine (Transdermal) | - | 187.3 |

AUC0-8h: Area under the plasma concentration-time curve from 0 to 8 hours. Values are presented as mean ± standard deviation.

The data clearly indicates that dihydroberberine administration leads to significantly higher plasma concentrations of berberine compared to the administration of berberine itself, even at lower doses.[2][10]

Experimental Protocols

Human Clinical Trial Methodology for Bioavailability Assessment

This section outlines a typical experimental protocol for a human clinical trial designed to compare the bioavailability of berberine and dihydroberberine, based on the methodology described by Moon et al. (2021).[2][3][8]

Study Design: Randomized, double-blind, placebo-controlled, crossover trial.

Participants: Healthy male and female adults, typically aged 18-45, with a BMI between 18.5 and 30 kg/m ².[11]

Interventions:

-

Berberine (e.g., 500 mg)

-

Dihydroberberine (e.g., 100 mg and 200 mg doses)

-

Placebo (e.g., Maltodextrin)

Procedure:

-

Screening and Enrollment: Participants are screened for eligibility based on inclusion and exclusion criteria and provide informed consent.

-

Randomization and Blinding: Participants are randomly assigned to a sequence of interventions. Both participants and investigators are blinded to the treatment allocation.

-

Dosing Regimen: Participants ingest the assigned supplement (e.g., three times on the day prior to the study visit and once on the morning of the visit with a standardized meal).[2]

-

Blood Sampling: Venous blood samples are collected at baseline (0 minutes) and at specified time points post-ingestion (e.g., 20, 40, 60, 90, and 120 minutes).[2][11]

-

Washout Period: A washout period of at least 72 hours is implemented between each intervention period.[11]

-

Sample Processing and Analysis: Plasma is separated from blood samples and stored at -80°C until analysis. Plasma concentrations of berberine and its metabolites are quantified using a validated LC-MS/MS method.

Workflow Diagram for Human Bioavailability Study:

Caption: Experimental workflow for a human crossover bioavailability study.

LC-MS/MS Protocol for Quantification of Berberine and Dihydroberberine in Plasma

The following is a generalized protocol for the quantification of berberine and its metabolites in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation:

-

Protein Precipitation: Plasma samples (e.g., 100 µL) are treated with a protein precipitating agent such as methanol or acetonitrile (e.g., 300 µL) to remove proteins.[6][9] An internal standard (e.g., berberine-d6) is added before precipitation.[9]

-

Centrifugation: The mixture is vortexed and then centrifuged (e.g., at 10,000 rpm for 10 minutes) to pellet the precipitated proteins.[6]

-

Supernatant Collection and Evaporation: The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.[6]

-

Reconstitution: The dried residue is reconstituted in a suitable solvent (e.g., 20% acetonitrile in water with 0.1% formic acid) for injection into the LC-MS/MS system.[6]

LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 column is typically used for separation (e.g., Kinetex C18, 2.1 mm × 50 mm, 1.7 µm).[9]

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 10 mM ammonium formate with 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is commonly employed.[1][9]

-

Flow Rate: A typical flow rate is around 0.25 mL/min.[9]

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[1]

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the analytes and the internal standard.[9] The precursor-to-product ion transitions for berberine are typically m/z 336.1 → m/z 320.0.[12]

-

Cellular Signaling Pathways

Berberine and, by extension, dihydroberberine, exert their therapeutic effects through the modulation of several key signaling pathways.

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a master regulator of cellular energy homeostasis.[13] Berberine is a well-known activator of AMPK.[14] The activation of AMPK by berberine leads to a cascade of downstream effects that contribute to its beneficial metabolic effects.

Diagram of the AMPK Signaling Pathway Modulated by Berberine:

Caption: Berberine activates AMPK via LKB1 and CAMKKβ, leading to downstream metabolic regulation.

Other Key Signaling Pathways

Berberine has also been shown to modulate other important signaling pathways, including:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Berberine can influence the MAPK pathway, which is involved in cell proliferation, differentiation, and apoptosis.[14][15] It has been shown to affect the phosphorylation of p38, JNK, and ERK in various cell types.[14][15]

-

Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway: This pathway is crucial for cell growth, survival, and metabolism. Berberine has been reported to modulate the PI3K/Akt pathway, which can contribute to its anti-cancer and insulin-sensitizing effects.[7][16]

The Role of Gut Microbiota

The gut microbiota plays a pivotal role in the bioavailability of berberine. Specific bacteria within the gut possess nitroreductase enzymes that can reduce berberine to dihydroberberine.[6][7] This conversion is a critical step, as dihydroberberine is more readily absorbed across the intestinal epithelium.

Diagram of Gut Microbiota-Mediated Conversion and Absorption:

References

- 1. Determination of berberine in human plasma by liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Absorption Kinetics of Berberine and Dihydroberberine and Their Impact on Glycemia: A Randomized, Controlled, Crossover Pilot Trial | Semantic Scholar [semanticscholar.org]

- 3. Comparative pharmacokinetics and safety assessment of transdermal berberine and dihydroberberine | PLOS One [journals.plos.org]

- 4. revolutionhealth.org [revolutionhealth.org]

- 5. Research progress on pharmacological effects and bioavailability of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid Identification of Berberine Metabolites in Rat Plasma by UHPLC-Q-TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The pharmacological effects of Berberine and its therapeutic potential in different diseases: Role of the phosphatidylinositol 3-kinase/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioavailability Study of Berberine and the Enhancing Effects of TPGS on Intestinal Absorption in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. (Open Access) A Sensitive and Rapid LC-MS/MS Method for Determination of Berberine in Human Plasma (2019) | Jae Hee Kim | 1 Citations [scispace.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Precise Dissolution Control and Bioavailability Evaluation for Insoluble Drug Berberine via a Polymeric Particle Prepared Using Supercritical CO2 [mdpi.com]

- 13. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 14. Neuroprotective effect of berberine is mediated by MAPK signaling pathway in experimental diabetic neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Berberine Differentially Modulates the Activities of ERK, p38 MAPK, and JNK to Suppress Th17 and Th1 T Cell Differentiation in Type 1 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Berberine ameliorate inflammation and apoptosis via modulating PI3K/AKT/NFκB and MAPK pathway on dry eye - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydroberberine: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroberberine (DHB), a derivative of the natural alkaloid berberine, has emerged as a promising therapeutic agent with significantly enhanced bioavailability. This technical guide provides a comprehensive overview of the discovery, development, and mechanistic evaluation of DHB. It details the synthetic methodologies, preclinical and clinical experimental protocols, and key quantitative data supporting its improved pharmacokinetic profile and pharmacological effects. The primary mechanism of action, involving the activation of AMP-activated protein kinase (AMPK) and inhibition of mitochondrial respiratory complex I, is elucidated through signaling pathway diagrams. This document serves as a resource for researchers and professionals in the field of drug discovery and development, offering in-depth insights into the scientific journey of Dihydroberberine.

Introduction: The Rationale for Dihydroberberine

Berberine, a compound with a long history in traditional medicine, has demonstrated a wide range of pharmacological activities, including anti-diabetic, anti-inflammatory, and anti-cancer effects.[1][2] However, its clinical utility has been hampered by poor oral bioavailability, requiring high doses that can lead to gastrointestinal side effects.[3][4] This limitation prompted the development of Dihydroberberine (DHB), a hydrogenated derivative of berberine, designed to improve intestinal absorption and overall systemic exposure.[5][6] DHB is readily converted back to berberine within the body, effectively acting as a more efficient delivery system for the active compound.[7]

Synthesis and Physicochemical Properties

The synthesis of Dihydroberberine from berberine is a critical step in its development. Various methods have been established to achieve this conversion.

Experimental Protocol: Synthesis of Dihydroberberine

A common method for the synthesis of DHB involves the reduction of berberine hydrochloride.[8][9]

Materials:

-

Berberine hydrochloride

-

Methanol

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate

-

Sodium bicarbonate

-

Nitrogen gas

Procedure:

-

Under a nitrogen atmosphere, dissolve berberine hydrochloride (e.g., 10g, 26.9mmol) in methanol (e.g., 150mL).[10]

-

Add 10% palladium on carbon (e.g., 0.1g), ammonium formate (e.g., 5.08g, 80.7mmol), and sodium bicarbonate (e.g., 2.25g, 26.9mmol) to the solution at room temperature.[10]

-

Stir the reaction mixture at 40-50°C for approximately 5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[10]

-

Upon completion, add sodium carbonate (e.g., 2.14g, 20.2mmol) and stir for an additional 30 minutes.[10]

-

Filter the mixture to remove the catalyst.

-

Concentrate the filtrate, then slurry the residue with water.

-

Dry the resulting solid to obtain Dihydroberberine.[10]

Pharmacokinetic Profile: Enhanced Bioavailability

The primary advantage of Dihydroberberine lies in its superior pharmacokinetic properties compared to berberine. This has been demonstrated in both preclinical and clinical studies.

Quantitative Data: Comparative Pharmacokinetics

| Parameter | Dihydroberberine (DHB) | Berberine (BBR) | Species | Study Notes |

| Cmax (ng/mL) | 3.76 (100mg dose)[11] | 0.4 (500mg dose)[11] | Human | Pilot study in 5 healthy males.[3] |

| 12.0 (200mg dose)[11] | Human | |||

| AUC (ng/mL * 120 min) | 284.4 (100mg dose)[12] | 42.3 (500mg dose)[12] | Human | Randomized, controlled, crossover pilot trial.[12] |

| t1/2 (hours) | 3.5 ± 1.3 | Not detectable | Rat | Oral gavage of 20 mg/kg.[5] |

| Bioavailability (relative) | ~5 times higher | - | Animal | Animal studies suggest a significant increase in absorption.[3] |

| ~7-fold higher (transdermal) | (oral) | Rat | Transdermal DHB vs oral BBR.[7] |

Experimental Protocol: Pharmacokinetic Analysis in Rats

Animal Model:

-

Male Wistar rats (250g)[5]

Procedure:

-

Fast the rats for 12 hours prior to administration.[5]

-

Administer Dihydroberberine or Berberine via oral gavage at a dose of 20 mg/kg.[5]

-

Collect blood samples at various time points over a 24-hour period.[5]

-

Process blood samples to obtain plasma.

-

Determine the concentrations of DHB and BBR in the plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][7]

-

Calculate pharmacokinetic parameters such as Cmax, AUC, and t1/2 using non-compartmental analysis.[13]

Experimental Protocol: Human Clinical Trial (NCT05021341)

Study Design:

Participants:

-

Healthy adult males.[3]

Interventions:

-

Placebo (Maltodextrin)[15]

-

500 mg Berberine[15]

-

100 mg Dihydroberberine[15]

-

200 mg Dihydroberberine[15]

Procedure:

-

Participants report to the laboratory after an 8-10 hour fast.[15]

-

Three doses of the assigned supplement are consumed the day before testing (with breakfast, lunch, and dinner).[14]

-

The fourth dose is consumed on the morning of the study visit with a standardized test meal (30g glucose solution and 3 slices of white bread).[16]

-

Collect venous blood samples at 0, 20, 40, 60, 90, and 120 minutes post-ingestion.[15]

-

Analyze plasma for berberine, glucose, and insulin concentrations.[16]

Mechanism of Action: AMPK Activation and Mitochondrial Inhibition

Dihydroberberine exerts its metabolic effects primarily through the activation of AMP-activated protein kinase (AMPK) and the inhibition of mitochondrial respiratory complex I.[5][17]

Signaling Pathway: AMPK Activation

Caption: Dihydroberberine's mechanism of action via AMPK pathway.

Experimental Protocol: AMPK Activation Assay

Cell Line:

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with Dihydroberberine at various concentrations and for different time points (e.g., 30 minutes to 24 hours).[5][19]

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a suitable method (e.g., BCA assay).[19]

-

Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[19]

-

Block the membrane and incubate with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC.[5][19]

-

Incubate with a corresponding secondary antibody.

-

Detect protein bands using an enhanced chemiluminescence (ECL) system.[20]

-

Quantify band intensity to determine the ratio of phosphorylated to total protein.

Experimental Protocol: Mitochondrial Respiration Assay

Method:

-

Measurement of oxygen consumption in isolated mitochondria or whole cells.[5]

Procedure (for isolated mitochondria):

-

Isolate mitochondria from muscle tissue of treated and control animals.[5]

-

Measure oxygen consumption using a Clark-type oxygen electrode in a respiration chamber.

-

Add substrates for complex I (e.g., pyruvate and malate) to initiate respiration.

-

Add ADP to stimulate state 3 respiration.

-

Introduce Dihydroberberine to the chamber and measure the change in oxygen consumption rate to determine the inhibitory effect on complex I.

In Vitro Permeability Studies

Caco-2 cell monolayers are a widely accepted in vitro model for predicting human intestinal drug absorption.

Experimental Workflow: Caco-2 Permeability Assay

Caption: Workflow for assessing Dihydroberberine permeability.

Experimental Protocol: Caco-2 Permeability Assay

Cell Line:

-

Caco-2 (human colon adenocarcinoma cells).[1]

Procedure:

-

Seed Caco-2 cells on semipermeable Transwell filter inserts and culture for 21-29 days to allow for differentiation and formation of a confluent monolayer.

-

Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[1]

-

Add Dihydroberberine (e.g., at 10 µM) to the apical (donor) compartment. The basolateral (receiver) compartment contains a drug-free buffer.[1]

-

Incubate for a specified period (e.g., 2 hours) at 37°C.[1]

-

At the end of the incubation, collect samples from both the apical and basolateral compartments.

-

Quantify the concentration of Dihydroberberine in the samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the cell monolayer.

Conclusion and Future Directions

The discovery and development of Dihydroberberine represent a significant advancement in overcoming the pharmacokinetic limitations of its parent compound, berberine. The enhanced bioavailability of DHB, supported by robust preclinical and clinical data, positions it as a more potent therapeutic candidate for metabolic disorders. The well-defined mechanism of action, centered on AMPK activation and mitochondrial complex I inhibition, provides a solid foundation for its clinical applications.

Future research should focus on larger-scale clinical trials to further validate the efficacy and safety of DHB in various patient populations. Investigating its potential synergistic effects with other therapeutic agents and exploring its application in other disease areas where AMPK and mitochondrial function play a crucial role are also promising avenues for future studies.

References

- 1. enamine.net [enamine.net]

- 2. Frontiers | Berberine stimulates lysosomal AMPK independent of PEN2 and maintains cellular AMPK activity through inhibiting the dephosphorylation regulator UHRF1 [frontiersin.org]

- 3. Dihydroberberine vs. berberine for Diabetes: What research shows [faynutrition.com]

- 4. restartmed.com [restartmed.com]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Comparative pharmacokinetics and safety assessment of transdermal berberine and dihydroberberine | PLOS One [journals.plos.org]

- 8. Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells [beilstein-journals.org]

- 10. CN108997332B - Preparation method of dihydroberberine - Google Patents [patents.google.com]

- 11. catalog.library.vanderbilt.edu [catalog.library.vanderbilt.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Absorption Kinetics of Berberine and Dihydroberberine and Their Impact on Glycemia: A Randomized, Controlled, Crossover Pilot Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. Absorption Kinetics of Berberine and Dihydroberberine and Their Impact on Glycemia: A Randomized, Controlled, Crossover Pilot Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Berberine and its more biologically available derivative, dihydroberberine, inhibit mitochondrial respiratory complex I: a mechanism for the action of berberine to activate AMP-activated protein kinase and improve insulin action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dihydroberberine exhibits synergistic effects with sunitinib on NSCLC NCI‐H460 cells by repressing MAP kinase pathways and inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroberberine: A Pharmacological Deep Dive for the Modern Researcher

An In-depth Technical Guide on the Core Pharmacological Profile of Dihydroberberine (DHB)

Introduction

Dihydroberberine (DHB), a derivative of the natural alkaloid berberine, is rapidly gaining prominence in the scientific community for its significantly enhanced bioavailability and potent therapeutic effects.[1][2] While berberine has a long history of use in traditional medicine for its anti-inflammatory and antimicrobial properties, its clinical utility has been hampered by poor oral absorption.[3][4] DHB emerges as a superior alternative, offering a more efficient means of delivering the therapeutic benefits of its parent compound. This technical guide provides a comprehensive overview of the pharmacological profile of DHB, tailored for researchers, scientists, and drug development professionals. We will delve into its pharmacokinetics, mechanism of action, and therapeutic potential, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways.

Pharmacokinetics: The Bioavailability Advantage

The primary pharmacological advantage of Dihydroberberine lies in its superior oral bioavailability compared to berberine.[5] This enhanced absorption is attributed to its increased lipophilicity, allowing for more efficient passage across the intestinal wall.[6]

The Role of Gut Microbiota in Conversion

An interesting aspect of berberine's metabolism is its interaction with the gut microbiota. Gut bacterial nitroreductases can reduce berberine into DHB, which is then more readily absorbed.[7][8][9] Following absorption, DHB is rapidly oxidized back to berberine within the intestinal tissue and enters systemic circulation.[8][10] This biotransformation highlights the crucial role of the gut microbiome in the overall therapeutic efficacy of orally administered berberine and underscores the direct administration of DHB as a more reliable delivery method.[9]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters from preclinical and clinical studies, illustrating the significant bioavailability advantage of DHB over berberine.

Table 1: Comparative Pharmacokinetics of Dihydroberberine vs. Berberine in Rats

| Parameter | Dihydroberberine (20 mg/kg, oral) | Berberine (20 mg/kg, oral) | Reference |

| Cmax (ng/mL) | 2.8 ± 0.5 (for DHB) 12.6 ± 2.4 (for Berberine) | Undetectable | [11] |

| t½ (hours) | 3.5 ± 1.3 (for DHB) 9.6 ± 2.1 (for Berberine) | - | [11] |

| Intestinal Absorption Rate | ~5-fold higher than Berberine | - | [8][10] |

Note: In rats administered DHB, both DHB and its oxidized form, berberine, were detected in the plasma.[11]

Table 2: Comparative Bioavailability of Dihydroberberine vs. Berberine in Humans

| Treatment Group | Dose | Resulting Plasma Berberine Levels | Reference |

| Dihydroberberine | 100 mg | Significantly higher AUC than 500 mg Berberine | [12] |

| Dihydroberberine | 200 mg | Significantly higher AUC than 500 mg Berberine | [12] |

| Berberine | 500 mg | Lower plasma berberine levels | [12] |

AUC (Area Under the Curve) is a measure of total drug exposure over time.

Mechanism of Action: Targeting Cellular Energy Homeostasis

The primary mechanism of action for Dihydroberberine, and subsequently berberine, revolves around the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.[13][14]

Inhibition of Mitochondrial Respiratory Complex I

DHB and berberine activate AMPK primarily through the inhibition of mitochondrial respiratory chain complex I.[11][15] This inhibition leads to a decrease in cellular ATP production and a corresponding increase in the AMP/ATP ratio. The elevated AMP levels allosterically activate AMPK.[16]

AMPK Activation Signaling Pathway

The activation of AMPK by DHB initiates a cascade of downstream signaling events that contribute to its therapeutic effects on glucose and lipid metabolism.[2]

Figure 1: Dihydroberberine-mediated AMPK activation pathway.

It is noteworthy that studies have shown that berberine's activation of AMPK can occur independently of the upstream kinases LKB1 and CaMKKβ, suggesting a direct effect on the AMPK system through cellular energy status modulation.[11][17][18]

Therapeutic Effects and Potential Applications

The pharmacological actions of Dihydroberberine translate into a range of therapeutic benefits, primarily related to metabolic health.

Metabolic Regulation

-

Improved Insulin Sensitivity and Glucose Metabolism: By activating AMPK, DHB enhances glucose uptake into cells, reduces hepatic glucose production, and improves overall insulin sensitivity.[2][19][20] This makes it a promising candidate for the management of type 2 diabetes and metabolic syndrome.[6]

-

Lipid Metabolism: DHB has been shown to reduce levels of triglycerides, total cholesterol, and LDL cholesterol while increasing HDL cholesterol.[6][20]

-

Weight Management: Through its effects on energy expenditure and fat metabolism, DHB may aid in weight management.[21]

Other Potential Therapeutic Areas

-

Anti-inflammatory and Antioxidant Effects: Berberine exhibits anti-inflammatory and antioxidant properties, which are expected to be more pronounced with the enhanced bioavailability of DHB.[13][20]

-

Cardiovascular Health: By improving lipid profiles and endothelial function, DHB has the potential to support cardiovascular health.[2][21]

-

Gut Health: Berberine can modulate the composition of the gut microbiota, which may contribute to its metabolic benefits.[22]

Experimental Protocols

To facilitate further research, this section outlines typical methodologies employed in the study of Dihydroberberine.

Pharmacokinetic Analysis in Rodents

A common experimental workflow for assessing the pharmacokinetics of DHB is as follows:

Figure 2: Experimental workflow for rodent pharmacokinetic studies.

Detailed Methodology:

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Housing and Acclimation: Animals are housed in a controlled environment with a 12-hour light/dark cycle and allowed to acclimate for at least one week.

-

Fasting: Rats are fasted overnight (approximately 12 hours) prior to drug administration but have free access to water.[11]

-

Drug Administration: Dihydroberberine or berberine is administered via oral gavage at a specified dose (e.g., 20 mg/kg).[11]

-

Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

-

Plasma Preparation: Blood samples are collected in heparinized tubes and centrifuged to separate the plasma.

-

Bioanalysis: Plasma concentrations of DHB and berberine are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[11]

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, t½, and AUC are calculated using appropriate software.

Human Bioavailability Study Protocol

The following outlines a typical design for a human clinical trial assessing the bioavailability of DHB.

Figure 3: Human bioavailability clinical trial design.

Detailed Methodology:

-

Study Design: A randomized, double-blind, crossover design is often employed to minimize inter-individual variability.[12][23]

-

Participants: Healthy male and/or female volunteers are recruited.

-

Treatment Arms: Participants are randomly assigned to receive different treatments in a sequential order, separated by a washout period (e.g., 3-7 days).[12] The treatments may include different doses of DHB, a standard dose of berberine, and a placebo.[12][24]

-

Supplementation Protocol: Participants may be instructed to take the supplement with meals.[12]

-

Blood Collection: Venous blood samples are collected at baseline and at specified intervals (e.g., 20, 40, 60, 90, and 120 minutes) after the final dose.[12][23]

-

Biochemical Analysis: Plasma is analyzed for berberine concentrations, as well as for biomarkers of metabolic effects such as glucose and insulin.[12]

-

Statistical Analysis: The area under the curve (AUC) and maximum concentration (Cmax) for plasma berberine are calculated and compared between treatment groups using appropriate statistical tests.[12]

Conclusion and Future Directions

Dihydroberberine represents a significant advancement in the therapeutic application of berberine-related compounds. Its enhanced pharmacokinetic profile overcomes the primary limitation of its parent molecule, allowing for lower, more effective dosing with potentially fewer gastrointestinal side effects.[6][21] The well-defined mechanism of action, centered on the activation of AMPK, provides a solid foundation for its use in managing metabolic disorders.

Future research should continue to explore the full therapeutic potential of DHB in larger, long-term clinical trials, particularly in populations with metabolic diseases. Further investigation into its effects on the gut microbiome and its potential synergistic effects with other therapeutic agents will also be valuable areas of study. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon as they unlock the full potential of this promising pharmacological agent.

References

- 1. biostacklabs.com [biostacklabs.com]

- 2. gethealthspan.com [gethealthspan.com]

- 3. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative pharmacokinetics and safety assessment of transdermal berberine and dihydroberberine | PLOS One [journals.plos.org]

- 5. revolutionhealth.org [revolutionhealth.org]

- 6. droracle.ai [droracle.ai]

- 7. Frontiers | Berberine-microbiota interplay: orchestrating gut health through modulation of the gut microbiota and metabolic transformation into bioactive metabolites [frontiersin.org]

- 8. Transforming berberine into its intestine-absorbable form by the gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lifestylematrix.com [lifestylematrix.com]

- 10. researchgate.net [researchgate.net]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. enduranceresearch.com [enduranceresearch.com]

- 13. endur.com [endur.com]

- 14. Dihydroberberine vs. berberine for Diabetes: What research shows [faynutrition.com]

- 15. Berberine and its more biologically available derivative, dihydroberberine, inhibit mitochondrial respiratory complex I: a mechanism for the action of berberine to activate AMP-activated protein kinase and improve insulin action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Berberine stimulates lysosomal AMPK independent of PEN2 and maintains cellular AMPK activity through inhibiting the dephosphorylation regulator UHRF1 [frontiersin.org]

- 17. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Dihydroberberine vs Berberine: Benefits, Bioavailability & Best Supplement [bonerge.com]

- 20. Dihydroberberine a bioavailable form of berberine for glucose control [nutraingredients.com]

- 21. superbotanic.com [superbotanic.com]

- 22. Interactions between gut microbiota and berberine, a necessary procedure to understand the mechanisms of berberine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Absorption Kinetics of Berberine and Dihydroberberine and Their Impact on Glycemia: A Randomized, Controlled, Crossover Pilot Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ClinicalTrials.gov [clinicaltrials.gov]

Dihydroberberine: A Technical Guide for Metabolic Syndrome Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary